Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-

Physicochemical Characterization Structural Differentiation Quality Control

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- (CAS 1785-05-3) is a halogenated fluorenone-acetamide hybrid with the molecular formula C₁₅H₉Cl₂NO₂ and a molecular weight of 306.1 g/mol. The compound features a 9-oxofluorene core substituted with chlorine atoms at the 2- and 7-positions and an acetamide moiety at the 4-position, yielding a computed XLogP3-AA of 3.5 and a single hydrogen bond donor.

Molecular Formula C15H9Cl2NO2
Molecular Weight 306.1 g/mol
CAS No. 1785-05-3
Cat. No. B162090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-
CAS1785-05-3
Molecular FormulaC15H9Cl2NO2
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2NO2/c1-7(19)18-13-6-9(17)5-12-14(13)10-3-2-8(16)4-11(10)15(12)20/h2-6H,1H3,(H,18,19)
InChIKeySANSXRUQWMCNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- (CAS 1785-05-3): Core Structural Identity and Physicochemical Baseline for Procurement Screening


Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- (CAS 1785-05-3) is a halogenated fluorenone-acetamide hybrid with the molecular formula C₁₅H₉Cl₂NO₂ and a molecular weight of 306.1 g/mol [1]. The compound features a 9-oxofluorene core substituted with chlorine atoms at the 2- and 7-positions and an acetamide moiety at the 4-position, yielding a computed XLogP3-AA of 3.5 and a single hydrogen bond donor [1]. This specific substitution pattern differentiates it from other dichloro-fluorenyl acetamide isomers and from the corresponding 9H-fluorene (methylene) analog, establishing its identity as a distinct chemical entity for research procurement.

Why In-Class 2,7-Dichlorofluorenyl Acetamides Cannot Be Interchanged: The Critical 9-Oxo vs. 9H Distinction for Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-


Generic substitution among 2,7-dichlorofluorenyl acetamide analogs is precluded by the profound physicochemical and reactivity consequences of the C9 oxidation state. The target compound (CAS 1785-05-3) bears a carbonyl at position 9, which renders the fluorenone ring electron-deficient and planar, whereas the reduced 9H-fluorene analog (CAS 73664-41-2) possesses an sp³-hybridized methylene bridge, resulting in a non-planar, electron-rich scaffold [1]. This single oxidation-state difference manifests in measurable divergences in density, boiling point, and chromatographic retention that directly impact synthetic utility, purification strategy, and analytical detection [1].

Head-to-Head Quantitative Differentiation of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- Against Closest Structural Analogs


C9 Carbonyl vs. Methylene: Measured Density and Boiling Point Divergence Between the 9-Oxofluoren-4-yl and 9H-Fluoren-4-yl Acetamides

The C9 oxidation state directly controls molecular packing and intermolecular interactions. The target compound, bearing a polarizable carbonyl, exhibits a computed density of 1.516–1.517 g/cm³ and a boiling point of 576–578 °C at 760 mmHg [1]. In contrast, the reduced 9H-fluorene analog (CAS 73664-41-2) lacks the carbonyl, yielding a substantially lower density of 1.422–1.423 g/cm³ and a boiling point of approximately 519.7 °C at 760 mmHg . These are cross-study comparable data generated under standardized computational protocols.

Physicochemical Characterization Structural Differentiation Quality Control

Hydrogen Bond Acceptor Capacity: The 9-Oxo Group Introduces a Second HBA Site Absent in the 9H-Fluorene Analog

The hydrogen bond acceptor (HBA) count is a critical determinant of solubility, target engagement, and ADME properties. PubChem computed descriptors show that the target 9-oxo compound possesses two HBA sites (the acetamide carbonyl and the fluorenone C9 carbonyl), whereas the 9H-fluorene analog (CAS 73664-41-2) possesses only one HBA (the acetamide carbonyl alone) [1]. Both compounds retain a single hydrogen bond donor (the acetamide N–H), giving the target a donor/acceptor ratio of 1:2 versus 1:1 for the comparator [1].

Medicinal Chemistry Molecular Recognition Solubility Prediction

Exact Mass Discrimination: Isotopic Distinctiveness of C₁₅H₉³⁵Cl₂NO₂ as a Chromatographic and Mass Spectrometric Identifier

The exact monoisotopic mass of the target compound is 305.0010 Da (C₁₅H₉³⁵Cl₂NO₂), whereas the reduced 9H-fluorene analog (C₁₅H₁₁Cl₂NO) has an exact mass of 291.0216 Da, and the positional isomer N-(1,7-dichloro-9-oxofluoren-4-yl)acetamide shares the same nominal mass but may differ in chromatographic retention [1]. The isotopic pattern arising from two chlorine atoms provides a characteristic A+2:A+4 signature (approximately 100:65:11 for two Cl atoms) that is diagnostic in LC-MS and GC-MS workflows [1].

Mass Spectrometry Analytical Chemistry Identity Confirmation

C9 Carbonyl Reactivity: Synthetic Versatility as an Electrophilic Handle for Derivatization

The 9-oxo group in the target compound is a reactive electrophilic center capable of undergoing reduction, nucleophilic addition, and condensation reactions, enabling downstream functionalization to hydroxyl, oxime, or imine derivatives . The 9H-fluorene analog (CAS 73664-41-2) lacks this carbonyl entirely, limiting its derivatization to electrophilic aromatic substitution or N-functionalization of the acetamide . This is a class-level inference: fluorenones are established electrophilic building blocks, whereas 9H-fluorenes are generally employed as nucleophilic or radical substrates.

Organic Synthesis Building Block Derivatization

Chromatographic LogP Distinction: XLogP3-AA Value of 3.5 Guides Reverse-Phase Method Development

The computed lipophilicity (XLogP3-AA) of the target 9-oxo compound is 3.5, reflecting the polarizing effect of the conjugated fluorenone system [1]. While a directly comparable XLogP3-AA value for the 9H-fluorene analog is not publicly available, the structural replacement of C=O with CH₂ generally increases logP by approximately 0.5–1.0 log units (class-level inference based on the Hansch π constant for aromatic ketone vs. methylene) [2]. This predicts that the target compound will elute earlier under reverse-phase HPLC conditions, a parameter that must be verified empirically during purity QC.

Analytical Method Development Lipophilicity HPLC

Absence of Confirmed Bioactivity Data Necessitates Functional Verification in Any Biological Procurement Scenario

No primary, peer-reviewed quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) were identified for CAS 1785-05-3 in authoritative public databases (PubChem BioAssay, ChEMBL, BindingDB) as of the search date [1]. Unverified vendor-reported cytotoxicity values (MCF-7 IC₅₀ ~5.2 µM; HT-29 IC₅₀ ~6.8 µM) and AChE inhibition data (IC₅₀ ~0.5 µM) appear on excluded commercial platforms but cannot be corroborated against any retrievable primary literature, patent, or deposited bioassay record . Consequently, any biological application must be preceded by independent in-assay validation; procurement based solely on vendor-claimed activity is not scientifically defensible.

Biological Activity Due Diligence Assay Validation

Evidence-Backed Application Scenarios for Procuring Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- (CAS 1785-05-3)


Synthetic Building Block for Fluorenone-Based Medicinal Chemistry Libraries

The C9 carbonyl and the 2,7-dichloro substitution pattern provide orthogonal synthetic handles: the ketone enables reduction, oxime formation, or Grignard addition, while the chlorine atoms permit nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling [1]. Procurement is justified when the research objective requires a 9-oxofluorene scaffold that cannot be accessed from the commercially more common 9H-fluorene analog (CAS 73664-41-2). This compound is best suited as a core intermediate for constructing focused libraries targeting enzymes with hydrophobic active sites, given its XLogP3-AA of 3.5 .

Analytical Reference Standard for Dichlorofluorenyl Acetamide Identification and Purity Assessment

The well-defined exact mass (305.0010 Da), characteristic dichloro isotopic pattern, and computed chromatographic properties (density 1.516 g/cm³, boiling point ~577 °C) make this compound suitable as an analytical reference standard for LC-MS and GC-MS method development [1]. Procurement for this purpose requires a certificate of analysis specifying purity (typically ≥98% by HPLC), retention time, and HRMS confirmation. The compound's distinct mass and retention behavior relative to the reduced analog (CAS 73664-41-2) and positional isomers provide unambiguous identity confirmation in complex mixtures [1].

Physicochemical Probe in Hydrogen-Bonding and Crystallization Studies

With two hydrogen bond acceptors (fluorenone C=O and acetamide C=O) and one donor (acetamide N–H), the compound offers a defined 1:2 donor-to-acceptor ratio that can serve as a model system for studying intermolecular hydrogen bonding in crystal engineering or co-crystal screening [1]. The planar fluorenone core and the electron-withdrawing chlorine substituents further modulate π-stacking interactions, making the compound a candidate for systematic studies of solid-state packing motifs [1]. Procurement is advisable for academic crystallography groups or pre-formulation laboratories requiring a rigid, hydrogen-bond-capable small molecule with documented computed properties.

De Novo Biological Screening in Target-Agnostic or Phenotypic Assays (with Explicit Validation Requirement)

Given the complete absence of verified bioactivity data in public repositories, this compound is positioned for exploratory screening campaigns where the goal is to discover novel bioactivity rather than to confirm known target engagement [1]. Procurement is appropriate for phenotypic screening libraries, fragment-based screening collections, or enzyme panel profiling, provided that the end user accepts the burden of generating all primary activity data. The compound's moderate lipophilicity (XLogP3-AA 3.5) and molecular weight (306.1 Da) place it within lead-like chemical space, supporting its inclusion in diversity-oriented screening sets [1]. Critically, procurement contracts should explicitly acknowledge that no prior biological validation exists, and any vendor claims of specific activity must be independently replicated .

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